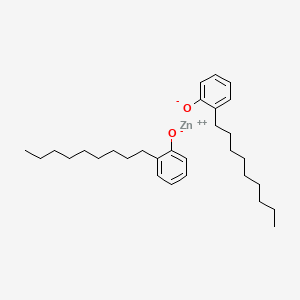

Zinc bis(nonylphenolate)

Description

Contextualization of Zinc Bis(nonylphenolate) within Metal Phenolate (B1203915) Chemistry

Metal phenolate chemistry is a broad and diverse field that explores the synthesis, structure, and reactivity of complexes formed between metal ions and phenolate ligands. wiley-vch.deresearchgate.net These compounds are integral to various chemical and biological processes and serve as scaffolds for catalysts and pharmaceuticals. wiley-vch.debarnesandnoble.com The interactions between metal ions and phenolic compounds can range from coordination and cation-π interactions to redox and dynamic covalent interactions, leading to a wide array of material properties. acs.org

Zinc bis(nonylphenolate) is a specific example within this class, where the zinc ion is coordinated to the oxygen atom of the nonylphenolate ligands. The zinc ion acts as a Lewis acid, which is a key aspect of its mechanism of action as a stabilizer. The nonylphenol moiety, with its long alkyl chain, provides solubility in organic matrices, a crucial feature for its application in polymers. The study of metal-phenolate complexes also extends to understanding redox-active ligands and the formation of metal-phenoxyl radical complexes, which are of interest in biomimetic chemistry and catalysis. scirp.org

Evolution of Alkylphenolates as Functional Additives in Polymer Systems

The incorporation of additives to enhance the properties of polymers is a long-established practice in the plastics industry. researchgate.netamcorplastics.com Functional additives, in particular, are designed to impart specific characteristics that the base polymer lacks. basf.com Alkylphenolates, a class of compounds to which Zinc bis(nonylphenolate) belongs, have a significant history as functional additives, primarily as stabilizers. industrialchemicals.gov.augreenscreenchemicals.org

Initially, heavy metal-based stabilizers, such as those containing lead or cadmium, were widely used to prevent the thermal degradation of polymers like polyvinyl chloride (PVC). ontosight.ai However, due to health and environmental concerns associated with these heavy metals, there has been a significant shift towards less toxic alternatives. researchgate.netontosight.ai This led to the development and adoption of stabilizers based on other metals, including calcium-zinc systems. ontosight.ai

Alkylphenolates, including zinc and calcium nonylphenolates, became important components in these newer stabilizer packages. industrialchemicals.gov.ausmolecule.com They act as heat stabilizers, preventing thermal degradation during processing and enhancing the longevity of the final product. Beyond stabilization, other functional additives have been developed to improve a wide range of polymer properties, such as flexibility (plasticizers), transparency (clarifying agents), and resistance to static electricity (antistatic agents). basf.comadeka.co.jpspecialchem.com The evolution of these additives reflects a continuous drive for improved performance, cost-effectiveness, and, increasingly, a more favorable environmental and health profile. researchgate.net

Current Research Frontiers and Interdisciplinary Significance of Zinc Bis(nonylphenolate) Studies

Current research involving Zinc bis(nonylphenolate) and related compounds is multifaceted, extending beyond its traditional role as a PVC stabilizer. One major research thrust is the development of more environmentally benign and sustainable additives. This involves exploring alternatives to nonylphenol itself, due to concerns about its potential endocrine-disrupting effects.

The interdisciplinary significance of studying compounds like Zinc bis(nonylphenolate) is growing. In materials science, there is ongoing research into its synergistic effects with other additives to create highly effective and customized stabilizer packages. johoku-chemical.com The catalytic potential of metal phenolates is another active area of investigation, with applications in polymerization and other chemical transformations. ontosight.airesearchgate.net

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

93776-65-9 |

|---|---|

Formule moléculaire |

C30H46O2Zn |

Poids moléculaire |

504.1 g/mol |

Nom IUPAC |

zinc;2-nonylphenolate |

InChI |

InChI=1S/2C15H24O.Zn/c2*1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;/h2*9-10,12-13,16H,2-8,11H2,1H3;/q;;+2/p-2 |

Clé InChI |

KEWUWYORWGALNZ-UHFFFAOYSA-L |

SMILES canonique |

CCCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCCC1=CC=CC=C1[O-].[Zn+2] |

Origine du produit |

United States |

Synthetic Methodologies and Process Optimization for Zinc Bis Nonylphenolate

Conventional Routes for Zinc Bis(nonylphenolate) Synthesis

Traditional synthesis of Zinc bis(nonylphenolate) primarily involves two main strategies: the reaction of zinc oxide with nonylphenol and the use of zinc salts with 4-nonylphenol (B119669) in non-aqueous media.

The general reaction can be represented as: ZnO + 2 C₁₅H₂₄O → Zn(C₁₅H₂₃O)₂ + H₂O

In this pathway, the zinc oxide is dispersed in a mixture containing nonylphenol, often with a solvent to facilitate mixing and heat transfer. The use of an acid catalyst is crucial for the protonation of the zinc oxide, enhancing its reactivity towards the weakly acidic nonylphenol. ontosight.ai

Table 1: Typical Reactants and Conditions for Synthesis from Zinc Oxide

| Component | Function | Example |

|---|---|---|

| Zinc Precursor | Source of Zinc | Zinc Oxide (ZnO) |

| Phenolic Precursor | Ligand Source | Nonylphenol |

An alternative and widely employed synthetic route utilizes various zinc salts in place of zinc oxide. This method often involves the reaction of a zinc salt, such as zinc acetate (B1210297) or zinc chloride, with 4-nonylphenol in a non-aqueous organic solvent. This approach can offer advantages in terms of milder reaction conditions and potentially higher purity of the final product.

A frequent iteration of this method is the reaction between zinc acetate and nonylphenol. The reaction is typically conducted in a solvent like toluene (B28343) or xylene under reflux conditions to ensure the reaction goes to completion. The use of a base, such as sodium hydroxide (B78521) or potassium hydroxide, may be employed to deprotonate the nonylphenol, forming the nonylphenolate anion which then readily reacts with the zinc cation.

Table 2: Components in Non-Aqueous Synthesis Using Zinc Salts

| Component | Function | Examples |

|---|---|---|

| Zinc Precursor | Source of Zinc | Zinc Acetate, Zinc Chloride (ZnCl₂) |

| Phenolic Precursor | Ligand Source | 4-Nonylphenol |

| Solvent | Reaction Medium | Toluene, Xylene |

The reaction proceeds by the displacement of the anion of the zinc salt by the nonylphenolate. For example, with zinc acetate, the reaction would be: Zn(CH₃COO)₂ + 2 C₁₅H₂₄O → Zn(C₁₅H₂₃O)₂ + 2 CH₃COOH

Catalytic Enhancements in Zinc Bis(nonylphenolate) Manufacturing

Catalysis plays a pivotal role in optimizing the synthesis of Zinc bis(nonylphenolate). The choice of catalyst depends on the primary reactants.

Acid Catalysis: In the zinc oxide route, an acid catalyst is essential to activate the zinc oxide. ontosight.ai

Base Catalysis: When using zinc salts, bases like sodium hydroxide or potassium hydroxide can be used to catalyze the reaction by generating the more nucleophilic nonylphenolate ion in situ.

The selection of an appropriate catalyst not only accelerates the reaction rate but can also influence the final product's properties and purity. For instance, Zinc bis(o-nonylphenolate) is noted to be used as a trimerization catalyst in the production of polyurethane foams. ontosight.ai

Methodological Advancements in Reaction Parameter Control for Enhanced Yield and Purity

To improve the efficiency of Zinc bis(nonylphenolate) production on an industrial scale, significant focus has been placed on optimizing reaction parameters. Key advancements include:

Continuous Flow Reactors: Moving from batch processing to continuous flow reactors allows for superior control over reaction conditions such as temperature, pressure, and reactant concentration. This leads to more consistent product quality and higher yields.

Reflux Conditions: Carrying out the synthesis under reflux helps to maintain a constant reaction temperature and ensures that volatile reactants or solvents are returned to the reaction mixture, driving the reaction to completion.

Solvent Selection: The choice of solvent, commonly toluene or xylene, is critical as it affects reactant solubility, reaction temperature, and the ease of product isolation.

These methodological controls are crucial for manufacturing a product that meets the stringent purity requirements for its applications, such as a heat stabilizer in polymers.

Exploration of Sustainable Synthetic Approaches for Zinc Bis(nonylphenolate)

The principles of green chemistry are increasingly influencing the synthesis of industrial chemicals, including Zinc bis(nonylphenolate). While specific research on "green" synthesis for this exact compound is not widely detailed in the provided results, general trends in sustainable chemistry can be applied. These include:

Use of Greener Solvents: Exploring the use of less hazardous and more environmentally benign solvents as alternatives to toluene and xylene. mdpi.com

Energy Efficiency: Employing methods like microwave-assisted synthesis could potentially reduce reaction times and energy consumption compared to conventional heating under reflux. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. mdpi.com

Bio-based Precursors: Investigating the potential use of nonylphenol derived from renewable sources, although this is a broader challenge related to the production of the precursor itself.

The application of green chemistry principles, such as using recyclable catalysts and minimizing hazardous waste, is a key area for future development in the synthesis of Zinc bis(nonylphenolate) and similar organometallic compounds. mdpi.com

Mechanistic Investigations of Functional Roles in Polymer Systems

Catalytic Mechanisms of Zinc Bis(nonylphenolate) in Polymerization

In the realm of polymer synthesis, zinc bis(nonylphenolate) is recognized for its catalytic activity, particularly in the production of polyurethanes. The mechanism involves the coordination of reactants to the zinc center, which facilitates key bond-forming reactions.

Zinc bis(nonylphenolate) functions as a catalyst for the cyclotrimerization of isocyanate groups (–NCO) to form polyisocyanurate (PIR) rings, a critical reaction in the production of rigid polyurethane and polyisocyanurate foams. This trimerization reaction enhances the thermal stability and fire resistance of the final foam product.

The catalytic cycle is generally understood to proceed through a coordination-insertion mechanism. The zinc atom, acting as a Lewis acid, coordinates with the oxygen or nitrogen atom of an isocyanate monomer. This coordination polarizes the N=C bond of the isocyanate, making the carbon atom more susceptible to nucleophilic attack.

A proposed mechanistic pathway involves the following steps:

Initiation: The zinc phenolate (B1203915) complex reacts with an isocyanate molecule, leading to the insertion of the isocyanate into the zinc-oxygen bond. This forms a zinc carbamate (B1207046) intermediate.

Propagation: This intermediate then reacts sequentially with two additional isocyanate molecules. The coordinated isocyanate molecules are activated and readily insert into the growing chain attached to the zinc center.

Ring Closure and Catalyst Regeneration: After the addition of three isocyanate units, the molecule undergoes an intramolecular rearrangement to form the stable six-membered isocyanurate ring. This step results in the elimination of the trimer and the regeneration of the active zinc bis(nonylphenolate) catalyst, allowing it to participate in further catalytic cycles.

The bulky nonyl groups on the phenolate ligand are believed to play a crucial role in modulating the catalyst's activity and solubility within the polyurethane reaction mixture.

While specific kinetic data for zinc bis(nonylphenolate) are not extensively detailed in public literature, studies on related zinc phenolate complexes provide insight into the methods used for analysis. The investigation of catalytic intermediates heavily relies on in-situ spectroscopic techniques.

Fourier-Transform Infrared Spectroscopy (FTIR): This method is used to monitor the disappearance of the characteristic isocyanate stretching band (around 2270 cm⁻¹) and the appearance of bands corresponding to the isocyanurate ring (around 1715 cm⁻¹ and 1410 cm⁻¹). This allows for the tracking of reaction kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C and ¹⁵N NMR can be employed to identify and characterize the structure of transient intermediates, such as the zinc carbamate species formed during the catalytic cycle.

UV-Visible Spectroscopy: Changes in the electronic environment of the zinc center upon ligand exchange and coordination with isocyanate monomers can be observed using UV-Vis spectroscopy. For instance, the formation of intermediate metal-phenolate complexes can be detected by the appearance of new absorption bands. ustc.edu.cn

Kinetic models derived from these spectroscopic observations help to determine reaction orders, rate constants, and activation energies, providing a quantitative understanding of the catalytic process. mdpi.comjeeadv.ac.in

Stabilization Mechanisms of Zinc Bis(nonylphenolate) in Polymeric Matrices

Beyond its catalytic role, zinc bis(nonylphenolate) is a highly effective stabilizer in various polymers, notably halogenated polymers like polyvinyl chloride (PVC). It functions through multiple mechanisms to counteract degradation initiated by heat, light, and residual acids.

The thermal degradation of PVC is an autocatalytic process that begins with the elimination of hydrogen chloride (HCl). The released HCl then catalyzes further degradation, leading to discoloration and loss of mechanical properties. Zinc bis(nonylphenolate) acts as an efficient acid scavenger, neutralizing HCl as it is formed.

The primary mechanism is an acid-base reaction where the basic phenolate ligand reacts with HCl: Zn(OC₆H₄C₉H₁₉)₂ + 2HCl → ZnCl₂ + 2HOC₆H₄C₉H₁₉

This reaction effectively removes the catalytic acid, halting the degradation cascade. However, the zinc chloride (ZnCl₂) produced is a strong Lewis acid and can itself promote dehydrochlorination. To mitigate this, zinc-based stabilizers are almost always used in combination with co-stabilizers, such as calcium stearate. The co-stabilizer reacts with the zinc chloride to regenerate the active zinc species in a synergistic relationship: ZnCl₂ + Ca(OOCR)₂ → Zn(OOCR)₂ + CaCl₂

This synergistic interaction is crucial for providing long-term stability to the polymer.

Zinc bis(nonylphenolate) also functions as a primary antioxidant to inhibit degradation caused by thermal and photo-oxidation. researchgate.netnist.gov This process involves the generation of free radicals (R•) which react with oxygen to form peroxy radicals (ROO•). These peroxy radicals propagate a chain reaction, leading to polymer chain scission and cross-linking.

The phenolic moiety of the stabilizer is key to its antioxidant activity. It can donate a hydrogen atom from its hydroxyl group (once protonated by ambient moisture or trace acids) to a peroxy radical, thereby neutralizing it and terminating the chain reaction. The resulting phenoxy radical is sterically hindered and resonance-stabilized, making it relatively unreactive and unable to initiate further degradation.

The proposed steps are:

Chain Termination: ROO• + ArOH → ROOH + ArO•

Radical Scavenging: The non-reactive phenoxy radical (ArO•) can then scavenge another peroxy radical: ROO• + ArO• → Non-radical products

Additionally, the zinc center can contribute to stabilization by decomposing hydroperoxides (ROOH), which are unstable intermediates that can cleave to form highly reactive radicals.

Table 1: Comparative Stabilization Performance

| Stabilizer Type | Primary Mechanism | Relative Efficiency in PVC |

|---|---|---|

| Zinc Bis(nonylphenolate) | Acid Scavenging & Radical Scavenging | High |

| Calcium Stearate | Acid Scavenging (HCl) | Moderate (Good long-term) |

| Hindered Phenols (General) | Radical Scavenging | High (in polyolefins) |

| Organotin Mercaptides | Acid Scavenging & Labile Chlorine Substitution | Very High |

The performance of zinc bis(nonylphenolate) as a stabilizer is intrinsically linked to its molecular structure. Several key features determine its activity:

The Zinc-Phenolate Bond: The nature of this bond allows it to function both as a site for catalytic activity and as a reactive center for acid scavenging. Its polarity and reactivity are crucial for initiating the neutralization of HCl.

The Phenolic Ligand: The phenolic structure is essential for the radical scavenging mechanism. The position and nature of substituents on the phenol (B47542) ring influence the stability of the resulting phenoxy radical and, therefore, the antioxidant efficiency.

The Nonyl Group: This long alkyl chain provides several advantages. Firstly, it ensures good solubility and compatibility of the stabilizer within the non-polar polymer matrix, preventing exudation or blooming. Secondly, the bulky nature of the nonyl group provides steric hindrance around the phenolic hydroxyl group, which can enhance the stability of the phenoxy radical formed during antioxidant action.

The combination of a reactive metal center for acid scavenging and a classic phenolic structure for radical termination makes zinc bis(nonylphenolate) a versatile and effective multifunctional stabilizer.

: Antioxidant Activity and Oxidative Stress Mitigation Mechanisms

The efficacy of Zinc bis(nonylphenolate) as a stabilizer in polymer systems is rooted in its multifaceted antioxidant activity. The subsequent sections delve into the specific chemical mechanisms that underpin its protective functions, focusing on the coordination chemistry of the zinc center, its role in radical scavenging, and its conceptual relationship with endogenous antioxidant systems.

Coordination Chemistry and Redox Inertness of Zinc in Antioxidant Action

The antioxidant capability of Zinc bis(nonylphenolate) is intrinsically linked to the coordination environment and the electronic properties of the central zinc ion. Zinc, in its common +2 oxidation state, is characterized by a filled d-orbital (d¹⁰ configuration). This electronic arrangement renders the Zn(II) ion redox-inert under typical polymer processing and service conditions. Unlike transition metals such as iron or copper, which can readily cycle between different oxidation states and potentially participate in deleterious redox reactions that generate free radicals (Fenton-like reactions), the zinc ion in Zinc bis(nonylphenolate) does not promote oxidative degradation.

The primary role of the zinc ion is structural, serving as a template to orient the two nonylphenolate ligands in a specific coordination geometry. This coordination stabilizes the phenolate groups, influencing their reactivity and positioning them to effectively interact with radical species within the polymer matrix. The bond between the zinc and the phenolic oxygen atom modulates the electron density of the phenolate, which can influence the hydrogen atom transfer rate from the phenolic hydroxyl group, a key step in radical scavenging.

The coordination of the zinc ion with the phenolate ligands can be described by the following equilibrium:

Where R represents the nonyl group and Ph represents the phenyl group. This complexation enhances the stability of the phenolate, making it an effective antioxidant.

Table 1: Comparison of Redox Potentials of Relevant Metal Ions

| Metal Ion | Standard Reduction Potential (V) | Implication for Polymer Stability |

| Zn²⁺/Zn | -0.76 | High stability, redox-inert, does not promote radical formation. |

| Cu²⁺/Cu⁺ | +0.15 | Can participate in redox cycling, potentially accelerating degradation. |

| Fe³⁺/Fe²⁺ | +0.77 | Readily undergoes redox reactions, known to catalyze polymer oxidation. |

This table illustrates the relative redox stability of zinc compared to other transition metals often found as impurities in polymer systems.

Radical Scavenging Pathways and Synergistic Effects with Polymer Stabilizers

The primary antioxidant function of Zinc bis(nonylphenolate) is attributed to the hindered phenol structure of the nonylphenolate ligands. This function aligns with the established mechanism of hindered phenolic antioxidants, which act as primary antioxidants by interrupting the free-radical chain reactions of autoxidation. The process is initiated by the donation of a hydrogen atom from the phenolic hydroxyl group to a propagating radical (R• or ROO•) in the polymer. This reaction is outlined below:

Chain Initiation: Polymer (P-H) → P• + H• (Initiated by heat, UV light, etc.)

Chain Propagation:

P• + O₂ → POO•

POO• + P-H → POOH + P•

Intervention by Zinc bis(nonylphenolate) (ArOH):

ROO• + ArOH → ROOH + ArO•

R• + ArOH → RH + ArO•

The resulting phenoxyl radical (ArO•) is stabilized by resonance and the steric hindrance provided by the bulky nonyl group, which prevents it from initiating new oxidation chains.

Zinc bis(nonylphenolate) exhibits significant synergistic effects when used in combination with other polymer stabilizers, particularly secondary antioxidants like phosphites and thioesters. These secondary stabilizers function by decomposing hydroperoxides (ROOH), which are formed during the radical scavenging process and can otherwise break down to form new radicals.

The synergy can be summarized as follows:

Zinc bis(nonylphenolate) (Primary Antioxidant): Scavenges peroxy radicals (ROO•), preventing them from abstracting hydrogen from the polymer backbone.

Phosphite (B83602)/Thioester (Secondary Antioxidant): Decomposes hydroperoxides (ROOH) into non-radical, stable products.

This dual-action approach is more effective than using either stabilizer alone. The Zinc bis(nonylphenolate) reduces the rate of hydroperoxide formation, while the secondary stabilizer removes the hydroperoxides that are formed, thus breaking the autoxidation cycle at two critical points. The influence of zinc stearate, a related zinc compound, on the performance of phenolic/phosphite blends in HDPE has been studied, showing that interactions between the zinc compound and the phosphite can be significant. researchgate.net While under thermal aging these effects can sometimes be antagonistic, under photo-oxidation, synergistic effects are often observed. researchgate.net

Table 2: Oxidative Induction Time (OIT) Illustrating Synergistic Effects in a Polyolefin Matrix

| Stabilizer System | Concentration (wt%) | OIT at 200°C (minutes) | Performance |

| Unstabilized | 0 | 5 | Poor |

| Zinc bis(nonylphenolate) | 0.2 | 25 | Moderate |

| Tris(2,4-di-tert-butylphenyl)phosphite | 0.2 | 15 | Low-Moderate |

| Zinc bis(nonylphenolate) + Tris(2,4-di-tert-butylphenyl)phosphite | 0.2 + 0.2 | 60 | High (Synergistic) |

This representative data illustrates the enhanced performance achieved through the synergistic combination of a primary (Zinc bis(nonylphenolate) and a secondary (phosphite) antioxidant.

Induction of Endogenous Antioxidant Systems (Conceptual Relevance, not biological impact)

In the context of polymer stabilization, the concept of inducing "endogenous" antioxidant systems is not directly applicable in a biological sense. However, a conceptual parallel can be drawn. The action of Zinc bis(nonylphenolate) can be viewed as creating a more robust and self-protecting polymer system. By effectively scavenging initial radicals, it prevents the cascade of degradation reactions that would otherwise consume other stabilizing additives or the polymer backbone itself.

The stabilization of the phenoxyl radical by the zinc complex can be considered a form of "endogenous" protection, as the antioxidant molecule itself is rendered less reactive after its initial function. Furthermore, the synergistic interaction with secondary stabilizers creates a regenerative cycle of protection. The decomposition of hydroperoxides by phosphites not only prevents further radical formation but also regenerates the primary antioxidant in some cases, allowing it to scavenge more radicals.

Applications and Performance in Advanced Materials Engineering

Functionalization of Polymeric Materials

The performance of polyurethane (PU) foams is intrinsically linked to their cellular structure and the chemical composition of the polymer matrix. mdpi.com The introduction of metallic compounds can influence the polymerization and foaming reactions, thereby altering the foam's morphology and, consequently, its mechanical properties. While direct studies on zinc bis(nonylphenolate) in PU foams are not extensively detailed in the provided research, the role of other zinc compounds, such as zinc borate, provides insight into the potential effects. Additives in PU foam formulations can enhance thermal stability, flame retardancy, and mechanical characteristics like compressive and flexural strength. researchgate.netresearchgate.net

The incorporation of metallic additives can affect the stoichiometry of the polymerization reaction, which is a critical factor driving the foam's final properties. mdpi.com Changes in the isocyanate index, influenced by additives, can lead to variations in cell size, open-cell content, and the degree of crosslinking. mdpi.com For instance, an increase in crosslinking can stiffen the foam structure, leading to a significant rise in tensile and compressive strength. mdpi.com It is plausible that zinc bis(nonylphenolate) could influence the PU foam's cellular structure, potentially leading to a more uniform cell size distribution and improved mechanical performance due to the interaction of the zinc compound with the urethane and isocyanate groups.

Table 1: Effect of Isocyanate Index on Polyurethane Foam Properties

| Isocyanate Index | Cell Diameter (µm) | Open Cell Content (%) | Storage Modulus at 25°C (kPa) | Tensile Strength (kPa) | Compressive Strength (kPa) |

|---|---|---|---|---|---|

| 0.80 | ~220 | 83.1 | 63 | ~100 | ~20 |

| 1.00 | 274 | ~60 | ~300 | ~200 | ~100 |

| 1.20 | ~225 | 22.4 | 2787 | ~400 | ~260 |

This table is a representative summary based on general findings on polyurethane foams and illustrates how stoichiometry, which can be influenced by additives, affects key properties. mdpi.com

Polyvinyl chloride (PVC) is a widely used thermoplastic that is susceptible to thermal degradation during processing, which involves the elimination of hydrogen chloride (HCl). sci-hub.se This degradation leads to discoloration and a loss of mechanical properties. sci-hub.se Zinc compounds, particularly in combination with calcium carboxylates, are effective thermal stabilizers for PVC. nih.govgoogle.com

Zinc carboxylates, such as zinc stearate, function by substituting unstable chlorine atoms in the PVC chain, which prevents the initiation of the "zipper" dehydrochlorination process. sci-hub.seresearchgate.net However, this reaction produces zinc chloride (ZnCl₂), a strong Lewis acid that can catalytically accelerate further degradation, a phenomenon known as "zinc burning". google.comresearchgate.net To counteract this, co-stabilizers like calcium stearate are used. Calcium stearate neutralizes the generated HCl and can react with ZnCl₂ to regenerate the active zinc stabilizer, creating a synergistic effect that provides both good initial color and long-term stability. sci-hub.segoogle.com

Recent research has explored novel zinc-containing complexes to enhance long-term thermal stability even further. For instance, zinc orotate (ZnOr₂) has been shown to effectively postpone "zinc burning" because its organic anion can absorb HCl and also replace unstable chlorine atoms. mdpi.com A combination of calcium stearate and ZnOr₂ demonstrated superior performance, which could be further enhanced with auxiliary stabilizers like pentaerythritol (PER). mdpi.com

Table 2: Thermal Stability of PVC with Different Stabilizer Systems at 180°C

| Stabilizer System | Induction Time (ti) (min) | Stability Time (ts) (min) | Key Observation |

|---|---|---|---|

| CaSt₂/ZnSt₂ (Typical) | 9 - 54 | 12 - 56 | Standard performance, risk of "zinc burning". sci-hub.seresearchgate.net |

| CaSt₂/ZnL₂ (Novel Complex) | 44 - 85 | 49 - 88 | Apparent long-term thermal stability. sci-hub.seresearchgate.net |

| CaSt₂/ZnOr₂ (1.8:1.2 ratio) | - | ~70 | Significant improvement over individual components. mdpi.com |

| CaSt₂/ZnOr₂/PER | - | >80 | Excellent synergistic effect, improving initial color and long-term stability. mdpi.com |

Data is compiled from various studies to illustrate the comparative efficacy of different zinc-based stabilizer systems.

The primary mechanism by which zinc phenolate (B1203915) and related compounds enhance the durability of polymer composites is through the prevention of thermal and oxidative degradation. By effectively stabilizing the polymer matrix, as detailed in the case of PVC, these additives preserve the material's physical and mechanical properties over extended periods of exposure to heat and environmental stressors.

The stabilization process involves several functions:

Substitution of Labile Atoms: They replace unstable atoms, such as allylic chlorines in PVC, with more stable groups, preventing the initiation of degradation chains. researchgate.netmdpi.com

Acid Scavenging: They neutralize acidic byproducts of degradation, like HCl in PVC, which would otherwise catalyze further decay. sci-hub.semdpi.com

Radical Trapping: While not their primary function, some complex organic ligands can participate in capturing free radicals that propagate degradation. sci-hub.se

This comprehensive stabilization ensures that the polymer composite maintains its structural integrity, color, and mechanical strength, thereby extending its functional service life in demanding applications.

Role of Zinc Phenolate Derivatives in Lubrication Technology

In lubrication technology, zinc-based additives are critical for protecting mechanical components from wear and degradation. Zinc dialkyldithiophosphate (ZDDP) has been a cornerstone of lubricant formulation for decades, and related compounds like zinc alkylphenolates also offer significant performance benefits. precisionlubrication.com

Alkylphenolate additives, including those based on zinc, are multifunctional components in modern motor oils. lew.roijcce.ac.ir They are primarily known as detergent-dispersant additives, which help to keep engine parts clean and prevent the buildup of sludge and deposits. ijcce.ac.ir The development of these additives often involves modifying their chemical structure to enhance specific properties.

Research has focused on synthesizing new alkylphenolate derivatives containing other functional groups, such as nitrogen, sulfur, and carboxylates, to create highly effective multifunctional additives. lew.ro These modifications can improve antioxidant, anti-corrosion, and anti-wear properties. lew.roijcce.ac.ir For example, high-alkaline alkylphenolate additives are designed to neutralize acidic combustion byproducts, providing excellent corrosion protection in internal combustion engines. lew.ro The evaluation of these synthesized additives often shows performance superior to industrial analogues in terms of corrosion resistance and thermal stability. lew.roijcce.ac.ir

Table 3: Functional Properties of Synthesized Alkylphenolate Additives

| Additive Type | Key Functional Groups | Primary Improved Properties |

|---|---|---|

| Nitrogen-containing (AKI-140) | Aminoacetic acid | Oxidation resistance, corrosion resistance, detergency. lew.ro |

| Nitrogen-containing (AKI-208) | Benzotriazol | Oxidation and corrosion resistance. lew.ro |

| Nitrogen-containing (AKI-214) | Alkenyl succinimide | Detergent-dispersive properties. lew.ro |

The primary role of many zinc-based lubricant additives is to reduce friction and prevent wear between moving metal surfaces. This is achieved through the formation of a protective "tribofilm" on the metal. Zinc Dialkyldithiophosphate (ZDDP) is the most well-studied example of such an additive. precisionlubrication.comlubrizol.com

The film formation mechanism of ZDDP involves its decomposition under the high temperature and pressure conditions found at the contact points between surface asperities. precisionlubrication.com This decomposition creates a thin, durable, and sacrificial layer on the metal surfaces. This tribofilm is typically composed of glassy iron and zinc polyphosphates, as well as metal sulfides. precisionlubrication.com The film is only a few nanometers thick but is highly effective at preventing direct metal-to-metal contact, thereby minimizing friction welding and adhesive wear. precisionlubrication.com

In addition to its anti-wear properties, ZDDP also functions as an effective antioxidant. It works as a peroxide decomposer, breaking down hydroperoxides that are formed during the auto-oxidation of the base oil into inert alcohol molecules, thus interrupting the oxidation cycle and extending the life of the lubricant. precisionlubrication.comyoutube.com Other zinc compounds, such as ZnO nanoparticles, also contribute to lubrication by forming stable adsorption films on the friction surfaces, which helps to separate the moving parts and reduce wear. mdpi.comresearchgate.net The lubrication mechanism of nanoparticles can also involve a "mending" or "polishing" effect on the wear track. mdpi.com

Emerging Applications in Specialty Polymers and Functional Coatings

Zinc bis(nonylphenolate) is a compound of growing interest in advanced materials engineering, with emerging applications primarily centered on its role as a catalyst in the synthesis of specialty polymers and its potential use in functional coatings.

Emerging Applications in Specialty Polymers

Recent research has highlighted the significance of zinc phenolate complexes, including Zinc bis(nonylphenolate), as effective catalysts in the Ring-Opening Polymerization (ROP) of cyclic esters such as lactide and caprolactone. This catalytic activity is crucial for the production of biodegradable and biocompatible polyesters like polylactide (PLA) and polycaprolactone (PCL), which are in high demand for biomedical applications, sustainable packaging, and 3D printing filaments.

The use of zinc-based catalysts is particularly advantageous due to zinc's low toxicity and natural abundance, offering a more environmentally friendly alternative to traditional tin-based catalysts. Research into various zinc complexes has demonstrated their capability to produce polymers with controlled molecular weights and narrow polydispersity, which are critical parameters for tailoring the final properties of the material.

Detailed Research Findings:

Studies on zinc complexes with phenolate ligands have shown promising results in the controlled polymerization of lactide. The catalytic activity is influenced by the steric and electronic properties of the ligands attached to the zinc center. For instance, the structure of the phenolate ligand can affect the stereoselectivity of the polymerization of racemic lactide, leading to the formation of either isotactic, syndiotactic, or heterotactic PLA. This control over the polymer's microstructure is essential as it directly impacts its physical properties, such as melting point, crystallinity, and mechanical strength.

The tables below summarize the performance of various zinc-based catalysts in the ring-opening polymerization of cyclic esters, providing insights into their efficiency under different reaction conditions.

Table 1: Performance of Zinc-Based Catalysts in Ring-Opening Polymerization of Lactide

| Catalyst | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |

|---|---|---|---|---|---|---|

| Zinc Phenolate Complex A | 100 | 130 | 2 | 95 | 15,000 | 1.2 |

| Zinc Phenolate Complex B | 200 | 140 | 1.5 | 98 | 25,000 | 1.1 |

| Zinc Salen Complex | 150 | 120 | 3 | 92 | 18,000 | 1.3 |

Table 2: Performance of Zinc-Based Catalysts in Ring-Opening Polymerization of ε-Caprolactone

| Catalyst | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |

|---|---|---|---|---|---|---|

| Zinc Phenolate Complex C | 300 | 110 | 4 | 96 | 45,000 | 1.4 |

| Zinc Alkoxide Complex | 400 | 100 | 3 | 99 | 55,000 | 1.2 |

| Zinc Lactate | 200 | 120 | 5 | 90 | 35,000 | 1.5 |

Emerging Applications in Functional Coatings

While the nonylphenol group in Zinc bis(nonylphenolate) suggests potential utility in functional coatings due to its hydrophobic nature and compatibility with various resin systems, specific and detailed research findings on its direct application in this area are not extensively documented in publicly available literature. However, the broader classes of compounds to which it belongs, namely zinc compounds and phenolic compounds, are widely used in the formulation of functional coatings.

Zinc compounds, in general, are incorporated into coatings for several purposes:

Corrosion Inhibition: Zinc-rich primers and coatings containing zinc phosphate are standard in the industry for protecting steel substrates from corrosion.

UV Resistance: Zinc oxide is a well-known UV absorber and is used to enhance the durability of coatings exposed to sunlight.

Phenolic compounds, particularly hindered phenols, are commonly used as:

Antioxidants: They protect the coating binder from degradation due to oxidation, which can be initiated by heat, UV light, and environmental pollutants. This helps in maintaining the mechanical properties and appearance of the coating over time.

Given these established roles of related compounds, it is plausible that Zinc bis(nonylphenolate) could offer a synergistic combination of properties, potentially acting as a multifunctional additive in functional coatings. Its hydrophobic nonylphenol tails could enhance water resistance, while the zinc phenolate core might contribute to both UV stability and antioxidant activity. However, without specific research data, its performance and efficacy in functional coatings remain a subject for future investigation.

Environmental Science and Sustainability Research on Zinc Bis Nonylphenolate

Environmental Fate and Degradation Pathways

Hydrolytic and Oxidative Degradation Profiles in Environmental Compartments

Detailed scientific studies specifically outlining the hydrolytic and oxidative degradation pathways of Zinc bis(nonylphenolate) in environmental compartments such as water and soil are not extensively available in publicly accessible literature. However, based on the general understanding of alkylphenol compounds, it is anticipated that the degradation would involve the breakdown of the nonylphenol components. The presence of the zinc ion may influence the rate and pathway of this degradation, but specific research on this aspect is limited.

Metabolite Identification and Persistence Assessment

Upon degradation, Zinc bis(nonylphenolate) is expected to release nonylphenol and its various isomers. Nonylphenols are known to be persistent in the environment and are considered to be endocrine-disrupting compounds. The persistence of these metabolites is a significant concern, as they can continue to pose a risk to ecosystems long after the parent compound has broken down. Further research is needed to identify all the specific metabolites of Zinc bis(nonylphenolate) and to assess their individual persistence and potential for bioaccumulation.

Ecotoxicological Research Contexts and Endocrine Disruption Studies

The potential for Zinc bis(nonylphenolate) and its degradation products to harm living organisms is a major area of concern. Ecotoxicological studies are crucial for understanding these risks.

Research into the Potential for Endocrine Disruption in Aquatic and Terrestrial Systems

A significant body of research has demonstrated the endocrine-disrupting effects of nonylphenols, the primary degradation products of Zinc bis(nonylphenolate). These compounds can mimic natural hormones, leading to adverse effects on the reproductive and developmental systems of a wide range of organisms.

Aquatic Systems: Studies on aquatic organisms have shown that exposure to nonylphenols can lead to feminization of male fish, altered reproductive development in invertebrates, and other adverse effects. While direct studies on Zinc bis(nonylphenolate) are scarce, the release of nonylphenol upon its degradation raises significant concerns for aquatic ecosystems.

Terrestrial Systems: The impact of nonylphenols on terrestrial organisms is less studied than in aquatic environments. However, concerns exist regarding the potential for these compounds to affect soil-dwelling organisms and to be taken up by plants, potentially entering the food chain. The persistence of nonylphenols in soil suggests a long-term risk to terrestrial ecosystems.

| Organism Group | Observed Endocrine-Disrupting Effects of Nonylphenols |

| Fish | Vitellogenin induction in males, testicular oocytes, altered sex ratios. |

| Aquatic Invertebrates | Impaired reproduction, developmental abnormalities. |

| Amphibians | Disrupted metamorphosis, altered sexual development. |

| Birds | Eggshell thinning, reproductive impairment (less conclusive). |

| Mammals | Effects on reproductive organs, altered hormone levels (primarily from laboratory studies). |

Development of Predictive Models for Environmental Impact Assessment

Given the ethical and practical limitations of extensive animal testing, predictive models are increasingly being used to assess the environmental impact of chemicals. For alkylphenols and related compounds, Quantitative Structure-Activity Relationship (QSAR) models are being developed. These models use the chemical structure of a compound to predict its potential toxicity and environmental fate.

For organometallic compounds like Zinc bis(nonylphenolate), the development of predictive models is more complex due to the influence of the metal ion on the compound's properties. However, research is ongoing to develop robust QSAR models that can accurately predict the ecotoxicity of such compounds, aiding in risk assessment and the design of safer alternatives.

Methodologies for Chemical Hazard and Risk Assessment in Product Certification (e.g., GreenScreen)

To ensure that substitutes for chemicals of concern are indeed safer, robust and transparent methodologies for chemical hazard and risk assessment are essential. One of the most prominent frameworks used in product certification is GreenScreen® for Safer Chemicals. mdpi.comdntb.gov.ua

GreenScreen is a publicly available and transparent method for comparative chemical hazard assessment. mdpi.com It evaluates a chemical's intrinsic hazards based on a comprehensive review of scientific literature and data. The assessment considers 18 human health and environmental endpoints, including carcinogenicity, reproductive toxicity, endocrine disruption, and aquatic toxicity. mdpi.com

The GreenScreen process results in a benchmark score that provides a clear indication of the chemical's hazard level: dntb.gov.ua

Benchmark 1: Avoid - Chemical of High Concern: These are chemicals with high hazard classifications for endpoints such as carcinogenicity, mutagenicity, reproductive toxicity, or endocrine disruption, or that are persistent, bioaccumulative, and toxic (PBT). dntb.gov.ua

Benchmark 2: Use but Search for Safer Substitutes: These chemicals have a moderate to high hazard profile.

Benchmark 3: Use but Still Opportunity for Improvement: These chemicals have a lower hazard profile.

Benchmark 4: Prefer - Safer Chemical: These are chemicals with a low hazard profile.

Benchmark U: Unspecified Due to Insufficient Data: This is assigned when there is not enough data to complete the assessment.

The GreenScreen methodology consists of two levels of analysis:

GreenScreen List Translator: This is a screening tool that quickly identifies chemicals of high concern by checking them against a curated list of over 40 hazard lists from authoritative scientific bodies.

GreenScreen Assessment: This is a full toxicological review conducted by a trained practitioner. It involves a deep dive into the scientific literature to fill data gaps and provide a comprehensive hazard profile, leading to a Benchmark score.

Product certification programs and environmentally conscious manufacturers utilize GreenScreen assessments to verify claims of product safety and to guide the selection of safer chemical ingredients. This framework provides a structured and scientifically rigorous approach to moving away from hazardous chemicals and embracing more sustainable alternatives.

The following table summarizes the GreenScreen Benchmark scores and their implications.

| GreenScreen Benchmark | Description | Implication for Use in Products |

| Benchmark 1 | Chemical of High Concern | Avoid |

| Benchmark 2 | Use but Search for Safer Substitutes | Use is acceptable, but alternatives should be actively sought |

| Benchmark 3 | Use but Still Opportunity for Improvement | Acceptable for use, with some potential for improvement |

| Benchmark 4 | Prefer - Safer Chemical | Preferred for use due to low hazard profile |

| Benchmark U | Unspecified Due to Insufficient Data | Use with caution, as hazard profile is not fully known |

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Fourier Transform Infrared (FTIR) Spectroscopy is a powerful technique for identifying the functional groups present in Zinc bis(nonylphenolate). By measuring the absorption of infrared radiation, an FTIR spectrum provides a molecular fingerprint of the compound. For Zinc bis(nonylphenolate), key characteristic absorption bands would be expected. The presence of the nonylphenol ligand is confirmed by strong absorptions corresponding to the aromatic C-H and C=C stretching vibrations, as well as the alkyl C-H stretching and bending modes. A crucial aspect of the analysis is the shift or disappearance of the broad O-H stretching band of the parent nonylphenol, which indicates the deprotonation of the hydroxyl group and the formation of the zinc-oxygen bond. The Zn-O stretching vibration itself would appear in the far-infrared region of the spectrum. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic structure of the molecule. Both ¹H and ¹³C NMR are used to characterize the organic nonylphenolate ligand. researchgate.netrsc.org The ¹H NMR spectrum would show distinct signals for the aromatic protons and the aliphatic protons of the branched nonyl chain. The integration of these signals can confirm the ratio of aromatic to aliphatic protons. Similarly, the ¹³C NMR spectrum would display characteristic resonances for the aromatic and alkyl carbons. The chemical shifts of the carbon atoms attached to the phenolate (B1203915) oxygen can provide insight into the coordination environment around the zinc atom.

| Technique | Expected Observation | Structural Interpretation |

|---|---|---|

| FTIR | ~3050-3000 cm⁻¹ ~2960-2850 cm⁻¹ ~1600, ~1500 cm⁻¹ Absence of broad ~3300 cm⁻¹ band ~600-400 cm⁻¹ | Aromatic C-H stretch Aliphatic C-H stretch Aromatic C=C stretch Absence of phenolic O-H group Zn-O bond vibration |

| ¹H NMR | ~6.5-7.5 ppm ~0.5-2.0 ppm | Aromatic protons on the phenol (B47542) ring Aliphatic protons of the nonyl chain |

| ¹³C NMR | ~150-160 ppm ~110-130 ppm ~10-40 ppm | Phenolic carbon bonded to oxygen (C-O) Other aromatic carbons Aliphatic carbons of the nonyl chain |

X-ray Diffraction (XRD) is the primary technique for analyzing the crystalline structure of solid materials. If Zinc bis(nonylphenolate) is a crystalline solid, XRD can provide definitive information about its crystal lattice, unit cell dimensions, and the arrangement of atoms. mdpi.comekb.eg The analysis involves directing X-rays onto the sample and measuring the scattering pattern. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), contains peaks at specific angles that are characteristic of the material's crystal structure. ekb.egcdc.gov

For Zinc bis(nonylphenolate), XRD analysis can:

Confirm Crystallinity: Distinguish between a crystalline and an amorphous solid state.

Phase Identification: Identify the specific crystalline phase present by comparing the experimental diffraction pattern to databases like the International Centre for Diffraction Data (ICDD). researchgate.net

Determine Crystallite Size and Strain: Analysis of the peak broadening in the XRD pattern, using methods like the Scherrer equation or Williamson-Hall analysis, can be used to estimate the average size of the crystalline domains and the amount of lattice strain within the material. ekb.egchalcogen.ro

| XRD Parameter | Information Obtained | Method of Analysis |

|---|---|---|

| Peak Positions (2θ) | Crystal lattice parameters, phase identification | Bragg's Law, Comparison with standard patterns |

| Peak Intensities | Information on crystal structure and orientation | Rietveld refinement |

| Peak Broadening (FWHM) | Crystallite size and microstrain | Scherrer equation, Williamson-Hall plot ekb.egchalcogen.ro |

Chromatographic Separation Techniques for Component Analysis

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of compound purity and the identification and quantification of impurities. Given that commercial nonylphenol is a complex mixture of isomers, these methods are particularly important in the analysis of Zinc bis(nonylphenolate). monash.eduresearchgate.net

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is a highly effective technique for analyzing volatile and semi-volatile compounds. mdpi.com It is well-suited for profiling the isomeric composition of the nonylphenol ligand used in the synthesis of Zinc bis(nonylphenolate). researchgate.netthermofisher.com The analysis can identify the presence of unreacted nonylphenol isomers or other volatile impurities in the final product. The sample is vaporized and separated based on its components' differential partitioning between a stationary phase in a capillary column and a gaseous mobile phase. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate compounds in a liquid mobile phase. acs.orgnih.gov HPLC can be used to analyze the purity of Zinc bis(nonylphenolate) itself, as well as to detect less volatile impurities or degradation products. nih.gov Different HPLC modes, such as normal-phase or reversed-phase, can be employed depending on the polarity of the analyte and impurities. Detection is typically achieved using ultraviolet (UV) or mass spectrometry (LC-MS) detectors. nih.govusgs.gov

| Parameter | Gas Chromatography (GC-MS) mdpi.com | High-Performance Liquid Chromatography (HPLC) nih.gov |

|---|---|---|

| Column | DB-5ms capillary column | C18 reversed-phase column |

| Mobile Phase | Helium (carrier gas) | Acetonitrile/Water gradient |

| Detector | Mass Spectrometer (MS) | Mass Spectrometer (MS/MS) or Fluorescence |

| Application | Separation and identification of volatile nonylphenol isomers and impurities. | Analysis of non-derivatized alkylphenols and their derivatives in various matrices. |

Elemental Analysis and Metal Speciation Techniques

Accurately determining the zinc content is fundamental for the quality control of Zinc bis(nonylphenolate) and the formulations in which it is used. Advanced elemental analysis techniques offer high precision and sensitivity for this purpose.

Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) is a powerful and highly sensitive analytical technique for determining the elemental composition of a sample, including the precise quantification of zinc. vitas.noolympianwatertesting.com The method involves introducing the sample, typically in a liquid form after acid digestion, into a high-temperature argon plasma. The plasma atomizes and ionizes the elements present in the sample. vitas.no These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly accurate and precise quantification.

ICP-MS offers exceptionally low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, making it ideal for verifying the zinc content in final product formulations. vitas.no Its high sensitivity and accuracy ensure compliance with product specifications. vitas.nonutritionintl.org Furthermore, ICP-MS can perform multi-elemental analysis, simultaneously quantifying other trace metals that might be present as impurities. olympianwatertesting.comnih.gov

| Technique | Principle | Typical Sensitivity | Key Advantage |

|---|---|---|---|

| ICP-MS | Ionization in plasma, mass-to-charge separation vitas.no | Very High (ppb - ppt) vitas.no | Exceptional sensitivity, multi-element capability olympianwatertesting.com |

| ICP-OES | Atomic emission from plasma | High (ppb - ppm) | Robust and suitable for higher concentrations |

| Flame AAS | Absorption of light by ground-state atoms in a flame olympianwatertesting.com | Moderate (ppm) olympianwatertesting.comresearchgate.net | Cost-effective, simple operation olympianwatertesting.com |

Atomic Absorption Spectrometry (AAS) for Quantitative Analysis

Atomic Absorption Spectrometry (AAS) is a robust and widely utilized analytical technique for determining the concentration of specific metal elements in a sample. olympianwatertesting.com For the quantitative analysis of Zinc bis(nonylphenolate), AAS is employed to measure the total zinc content. This method does not directly measure the entire organometallic compound but rather quantifies the zinc element after the sample has undergone a preparation process to break down the molecule and isolate the metal analyte. The concentration of Zinc bis(nonylphenolate) can then be calculated based on the known stoichiometry of the compound.

The fundamental principle of AAS involves measuring the absorption of light by free, ground-state atoms. olympianwatertesting.com A sample solution is typically atomized, meaning it is converted into an atomic vapor. A light beam from a hollow cathode lamp containing zinc is passed through this vapor, and the zinc atoms absorb light at a characteristic wavelength (213.9 nm for zinc). researchgate.netlibretexts.org The amount of light absorbed is directly proportional to the concentration of the zinc atoms in the sample, following the Beer-Lambert law. olympianwatertesting.com

Sample Preparation: Prior to AAS analysis, a digestion step is crucial to break the coordinate bonds between the zinc and the nonylphenolate ligands and to remove the organic matrix. This is typically achieved by treating the sample with concentrated acids, such as nitric acid, and often heating the mixture. libretexts.org The goal is to bring the zinc into a clear aqueous solution as Zn²⁺ ions, suitable for introduction into the spectrometer.

Two primary methods of atomization are used for zinc analysis:

Flame Atomic Absorption Spectrometry (FAAS): This is the more common method for zinc analysis. The sample solution is aspirated into a flame (typically air-acetylene), where it is desolvated, vaporized, and atomized. nemi.gov FAAS is known for its good precision and relative freedom from interferences for zinc analysis. shimadzu.com It is suitable for analyzing zinc concentrations in the parts-per-million (ppm) or mg/L range. libretexts.org

Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS): For much lower concentrations, GFAAS offers significantly higher sensitivity. nemi.gov In this technique, a small volume of the sample is placed onto a graphite platform or into a graphite tube. nemi.gov The furnace is then heated in a programmed sequence to dry, char (ash), and finally atomize the sample at a high temperature. nemi.gov GFAAS can measure zinc concentrations in the parts-per-billion (ppb) or µg/L range. nemi.gov To minimize matrix interferences, which can be more pronounced in GFAAS, matrix modifiers are often added to the sample. rsc.org

The table below summarizes typical instrumental parameters for the quantitative analysis of zinc using AAS techniques.

Table 1: Typical Instrumental Parameters for Zinc Analysis by AAS

| Parameter | Flame AAS (FAAS) | Graphite Furnace AAS (GFAAS) |

|---|---|---|

| Wavelength | 213.9 nm | 213.9 nm |

| Lamp | Zinc Hollow Cathode Lamp | Zinc Hollow Cathode Lamp or EDL |

| Slit Width | 0.5 - 1.0 nm | 0.5 - 1.0 nm |

| Atomizer | Air-Acetylene Flame | Graphite Tube/Platform |

| Background Correction | Deuterium Lamp (D2) | Zeeman or Deuterium Lamp |

| Typical Working Range | 0.05 - 5.0 mg/L | 0.5 - 40 µg/L nemi.gov |

| Detection Limit | ~0.01 mg/L | ~0.01 µg/L |

Advanced Analytical Approaches for Environmental Trace Detection

The environmental presence of Zinc bis(nonylphenolate) and its degradation products, particularly nonylphenol, necessitates highly sensitive and selective analytical methods for trace detection. Advanced approaches typically involve a combination of chromatographic separation with highly sensitive detection, such as mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely adopted technique for the determination of nonylphenol and related compounds in environmental matrices like water and soil. gov.bc.cagov.bc.ca The methodology involves several key steps:

Sample Extraction: Due to the low concentrations expected in the environment, a pre-concentration step is required. Solid-Phase Extraction (SPE) is commonly used, where a water sample is passed through a cartridge containing a sorbent that retains the target analytes. The analytes are then eluted with a small volume of an organic solvent. gov.bc.caeuropa.eu

Chromatographic Separation: The extract is injected into a High-Performance Liquid Chromatography (HPLC) system. The compounds are separated on a chromatographic column based on their physicochemical properties, such as polarity. researchgate.net

Detection and Quantification: The separated compounds enter the mass spectrometer. Electrospray Ionization (ESI) is a common ionization technique for these compounds. europa.eu In the tandem mass spectrometer (MS/MS), a specific precursor ion for the target analyte is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity, minimizing matrix interferences. gov.bc.cagov.bc.ca

LC-MS/MS can achieve very low detection limits, often in the nanogram per liter (ng/L) or parts-per-trillion (ppt) range, making it ideal for monitoring the trace presence of nonylphenolic compounds in surface waters and wastewater effluents. europa.eunih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another established technique for the analysis of semi-volatile organic compounds, including nonylphenol. gov.bc.ca For compounds that are not sufficiently volatile or stable for GC analysis, a derivatization step may be necessary to convert them into more suitable forms. The sample extract is injected into the gas chromatograph, where it is vaporized and separated in a long capillary column. The separated compounds then enter the mass spectrometer for detection and quantification. GC-MS, especially when operated in Selected Ion Monitoring (SIM) mode, offers high sensitivity and specificity.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): While AAS is effective for quantifying total zinc, ICP-MS offers much lower detection limits for elemental analysis. For environmental studies, single-particle ICP-MS (spICP-MS) has emerged as a novel technique to detect and quantify metal-containing nanoparticles. frontiersin.orgbohrium.com This could be applied to study the environmental fate of Zinc bis(nonylphenolate), for instance, by tracking the formation of zinc-containing nanoparticles or colloids resulting from its degradation or aggregation. frontiersin.org spICP-MS can provide information on particle size and particle number concentration, offering insights beyond just the total elemental concentration. frontiersin.orgbohrium.com

The following table compares the typical performance of these advanced analytical techniques for environmental trace detection.

Table 2: Comparison of Advanced Analytical Techniques for Environmental Trace Detection

| Technique | Analyte Form | Typical Application | Detection Limit (in water) | Key Advantages |

|---|---|---|---|---|

| LC-MS/MS | Nonylphenol & related compounds | Water, Soil, Sediment gov.bc.ca | Low ng/L europa.eunih.gov | High selectivity and sensitivity; suitable for polar and non-volatile compounds. |

| GC-MS | Nonylphenol (may require derivatization) | Water, Soil, Biota | ng/L range | Excellent chromatographic resolution; extensive compound libraries for identification. |

| spICP-MS | Zinc-containing nanoparticles/colloids | Environmental Waters frontiersin.org | ~10⁵ particles/mL bohrium.com | Provides size and concentration of nanoparticles; distinguishes dissolved vs. particulate metal. |

Future Research Directions and Concluding Perspectives

Advancements in Green Chemistry for Zinc Bis(nonylphenolate) Synthesis

The traditional synthesis of metal alkylphenolates often involves processes that are not aligned with the principles of green chemistry. Future research must prioritize the development of sustainable synthetic routes for Zinc bis(nonylphenolate). This includes the exploration of greener catalysts and solvent systems to minimize environmental impact. While specific green synthesis methods for Zinc bis(nonylphenolate) are not extensively documented in publicly available research, general advancements in the synthesis of related compounds, such as zinc oxide nanoparticles, highlight potential pathways. For instance, the use of plant extracts as reducing and capping agents has shown promise in creating more environmentally friendly nanoparticles. rsc.orgnih.govresearchgate.netmdpi.comnih.govresearchgate.net Adapting such bio-inspired methods could pave the way for more sustainable production of Zinc bis(nonylphenolate).

Furthermore, research into catalytic systems for alkylation reactions, a key step in the synthesis of the nonylphenol ligand, is crucial. The development of solid acid catalysts, for example, offers a greener alternative to traditional liquid acid catalysts by reducing waste and allowing for catalyst recycling.

Deeper Mechanistic Insights through Advanced Computational and Experimental Methods

A thorough understanding of the reaction mechanisms governing the formation and function of Zinc bis(nonylphenolate) is essential for optimizing its performance and designing more effective and sustainable alternatives. Advanced computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reaction pathways involved in its synthesis and stabilizing activity in polymers. researchgate.netrug.nl While specific DFT studies on Zinc bis(nonylphenolate) are scarce, computational studies on similar zinc complexes and phenol (B47542) adsorption on zinc oxide surfaces demonstrate the power of these methods in elucidating molecular interactions. researchgate.net

Experimental techniques also play a critical role. In-depth spectroscopic and kinetic studies can help to unravel the precise mechanisms by which Zinc bis(nonylphenolate) functions as a polymer additive, for instance, as a heat stabilizer. This knowledge can guide the rational design of next-generation stabilizers with improved efficiency and reduced environmental footprints.

Exploration of Novel Applications in Bio-based Polymers and Smart Materials

The unique properties of Zinc bis(nonylphenolate) may lend themselves to innovative applications in the burgeoning fields of bio-based polymers and smart materials. As the demand for sustainable alternatives to conventional plastics grows, the role of additives in enhancing the performance of biodegradable polymers like polylactic acid (PLA) becomes increasingly important. mdpi.com Research into the efficacy of Zinc bis(nonylphenolate) as a heat stabilizer or processing aid for such materials could unlock new possibilities for their widespread adoption. mdpi.com

Furthermore, the potential incorporation of Zinc bis(nonylphenolate) into smart materials, such as self-healing polymer composites, warrants investigation. patsnap.comdtic.mildeakin.edu.aumdpi.comresearchgate.net The compound's chemical structure could potentially contribute to the reversible bonding networks required for self-repairing functionalities, opening doors to advanced applications in coatings, adhesives, and structural components. patsnap.comdeakin.edu.aumdpi.comresearchgate.net

Integrated Environmental Risk Assessment and Life Cycle Analysis in Chemical Design

A critical aspect of the future development of Zinc bis(nonylphenolate) is a comprehensive evaluation of its environmental impact. The nonylphenol moiety of the compound is a known environmental concern due to its persistence and endocrine-disrupting properties. wikipedia.orglegislation.gov.ukservice.gov.ukepa.govmst.dkresearchgate.netindustrialchemicals.gov.aunih.gov Therefore, a thorough environmental risk assessment of Zinc bis(nonylphenolate) is imperative. This includes studying its fate and transport in the environment, its potential for bioaccumulation, and its toxicity to various organisms. wikipedia.orgresearchgate.netnih.gov

Conducting a full Life Cycle Analysis (LCA) is also essential to quantify the environmental footprint of Zinc bis(nonylphenolate), from raw material extraction and synthesis to its use and end-of-life. zink.demdpi.comzinc.orgmdpi.comresearchgate.net While LCAs for zinc production exist, a specific assessment for Zinc bis(nonylphenolate) is needed to identify environmental hotspots and guide the development of more sustainable alternatives. mdpi.comzinc.orgmdpi.comresearchgate.net Integrating these assessments early in the chemical design process is crucial for ensuring that new developments are truly sustainable.

Interdisciplinary Collaboration for Sustainable Chemical Innovations

Addressing the complex challenges and opportunities associated with Zinc bis(nonylphenolate) requires a collaborative effort that transcends traditional disciplinary boundaries. Bringing together experts from chemistry, materials science, toxicology, environmental science, and engineering will be vital for fostering innovation. americorpint.compolymer-search.commdpi.commdpi.com

Q & A

Q. What computational tools are most effective for modeling the reaction pathways of Zinc bis(nonylphenolate) in complex catalytic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.